molecular formula C14H22N4O2 B13082818 tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13082818
M. Wt: 278.35 g/mol
InChI Key: WOKKBVUQNJZGFW-UHFFFAOYSA-N
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Description

tert-Butyl 2,3,7,11-tetraazatricyclo[7400,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure It is characterized by the presence of multiple nitrogen atoms within its ring system, making it a member of the azatricyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the initial ring system: This step involves the cyclization of a suitable precursor containing nitrogen atoms.

    Introduction of the tert-butyl group: This is achieved through a substitution reaction, where a tert-butyl group is introduced to the molecule.

    Final cyclization and purification: The final step involves the cyclization of the intermediate compound to form the desired tricyclic structure, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: Oxidized derivatives with additional oxygen atoms.

    Reduction products: Reduced derivatives with fewer nitrogen atoms.

    Substitution products: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: The compound can bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2,3,7,11-tetraazatricyclo[7400,2,6]trideca-3,5-diene-11-carboxylate is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-7-5-11-10(9-17)8-15-12-4-6-16-18(11)12/h4,6,10-11,15H,5,7-9H2,1-3H3

InChI Key

WOKKBVUQNJZGFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=CC=NN23

Origin of Product

United States

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